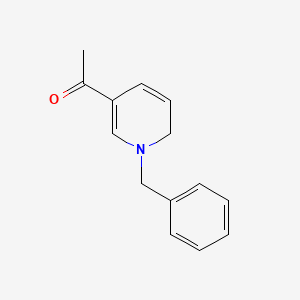![molecular formula C18H19NO2 B14440385 Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate CAS No. 79370-15-3](/img/structure/B14440385.png)
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoate ester group through an ethenyl linkage. Its distinct structure makes it a valuable subject of study in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and as a component in nonlinear optical materials
Wirkmechanismus
The mechanism by which Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective agent in various biochemical pathways. Additionally, its structural features allow it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethenyl linkage.
4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Contains a pyridinium ring instead of a benzoate ester.
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-chlorobenzenesulfonate: Similar structure with a different counterion
Uniqueness
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
79370-15-3 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
methyl 4-[2-[4-(dimethylamino)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-19(2)17-12-8-15(9-13-17)5-4-14-6-10-16(11-7-14)18(20)21-3/h4-13H,1-3H3 |
InChI-Schlüssel |
GRYSWPCZNMKYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
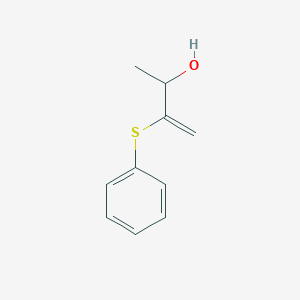
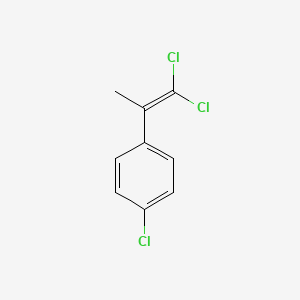

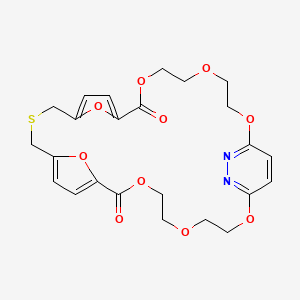
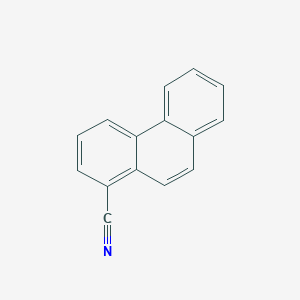
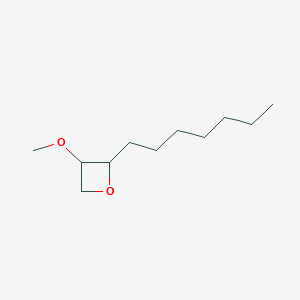
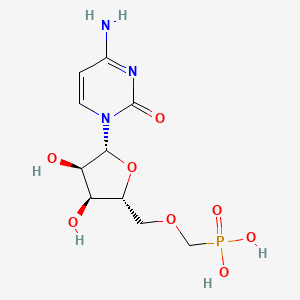

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)
![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
